(3S)-3-amino-4-oxobutanoic acid

Lysine biosynthesis DHDPS Enantiomeric specificity

(3S)-3-Amino-4-oxobutanoic acid, systematically named L-aspartic acid β-semialdehyde (L-ASA), is a chiral α-amino acid derivative that functions as the pivotal branch-point intermediate in the aspartate biosynthetic pathway. This pathway is essential for the production of lysine, methionine, threonine, and isoleucine in bacteria, plants, and fungi but is absent in humans, making L-ASA and its processing enzymes high-priority targets for antibiotic and herbicide development.

Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
CAS No. 21653-98-5
Cat. No. B12748034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-oxobutanoic acid
CAS21653-98-5
Molecular FormulaC4H7NO3
Molecular Weight117.10 g/mol
Structural Identifiers
SMILESC(C(C=O)N)C(=O)O
InChIInChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1
InChIKeyCGJJPOYORMGCGE-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S)-3-Amino-4-oxobutanoic Acid (CAS 21653-98-5): Core Identity and Utility


(3S)-3-Amino-4-oxobutanoic acid, systematically named L-aspartic acid β-semialdehyde (L-ASA), is a chiral α-amino acid derivative that functions as the pivotal branch-point intermediate in the aspartate biosynthetic pathway. This pathway is essential for the production of lysine, methionine, threonine, and isoleucine in bacteria, plants, and fungi but is absent in humans, making L-ASA and its processing enzymes high-priority targets for antibiotic and herbicide development [1]. The compound is produced in vivo by the NADPH-dependent reductive dephosphorylation of L-aspartyl-4-phosphate, catalyzed by aspartate-β-semialdehyde dehydrogenase (ASADH), and is subsequently consumed by multiple downstream enzymes including dihydrodipicolinate synthase (DHDPS) and homoserine dehydrogenase [2].

Why Racemic or (R)-Enantiomer Substitution Fails for (3S)-3-Amino-4-oxobutanoic Acid


The biological activity of aspartate β-semialdehyde is strictly dependent on the (S) absolute configuration at the α-carbon. The (R)-enantiomer [(R)-ASA] is neither a substrate nor an inhibitor of dihydrodipicolinate synthase (DHDPS) from Escherichia coli, as demonstrated by unequivocal kinetic experiments [1]. Furthermore, (R)-ASA cannot be processed by aspartate-β-semialdehyde dehydrogenase (ASADH) or homoserine dehydrogenase, rendering racemic or enantiomerically impure material functionally inert in any enzyme-coupled or pathway-reconstitution assay. Procurement of non-stereodefined, racemic DL-aspartate 4-semialdehyde therefore introduces 50% inactive contaminant that can confound kinetic measurements, inflate apparent Km values, and generate false-negative results in inhibitor screening campaigns that rely on substrate turnover [2].

Quantitative Differentiation Evidence for (3S)-3-Amino-4-oxobutanoic Acid Relative to Closest Analogs


Absolute Enantiomer Discrimination by Dihydrodipicolinate Synthase (DHDPS)

The (S)-enantiomer of aspartate β-semialdehyde is the exclusive substrate for dihydrodipicolinate synthase (DHDPS), the first committed enzyme of the lysine biosynthetic pathway. In contrast, (R)-ASA demonstrates no substrate or inhibitor activity whatsoever against DHDPS from Escherichia coli [1]. This absolute stereochemical requirement means that any procurement of non-stereodefined material directly compromises assay validity.

Lysine biosynthesis DHDPS Enantiomeric specificity Substrate recognition

Comparative Enzyme Kinetic Parameters for (S)-ASA vs. DL-Aspartate 4-Semialdehyde

BRENDA-curated data for L-aspartic 4-semialdehyde reports Km values ranging from 0.04 to 2.19 mM across multiple enzyme isoforms and species [1]. When DL-aspartate-4-semialdehyde (racemic) is used as substrate, the apparent Km is artifactually elevated because only the (S)-enantiomer is recognized by the enzyme; the (R)-enantiomer behaves as an inert diluent [2]. For example, DHDPS from P. aeruginosa exhibits a Km of 0.17 mM for pure (S)-ASA, whereas racemic material would require twice the total concentration to achieve equivalent active-substrate levels, distorting kinetic constants and complicating inter-laboratory reproducibility.

Enzyme kinetics ASADH DHDPS Substrate quality

Pathway-Specific Branch-Point Intermediate: Differentiation from L-Glutamic Semialdehyde

L-Aspartate 4-semialdehyde (L-ASA) occupies a unique metabolic branch point that channels carbon into lysine, methionine, threonine, and isoleucine biosynthesis [1]. Its closest structural analog, L-glutamic γ-semialdehyde (C5), is processed by an entirely separate enzyme set and feeds into proline and arginine metabolism. No cross-reactivity has been observed: DHDPS and ASADH are absolutely specific for the C4 aspartate-derived semialdehyde and do not accept glutamate semialdehyde, nor do the enzymes of the proline/arginine pathway accept L-ASA [2]. This strict pathway segregation means that L-ASA cannot be functionally replaced by any other α-amino acid semialdehyde in aspartate-pathway research applications.

Aspartate pathway Metabolic branch point Amino acid biosynthesis Substrate specificity

Enantiopure (S)-ASA as a Substrate for ASADH: Validated Drug Target Engagement

Aspartate-β-semialdehyde dehydrogenase (ASADH), which produces L-ASA in the forward direction and consumes it in the reverse direction, is a validated antibacterial and herbicidal drug target. Recombinant ASADH from Mycobacterium tuberculosis H37Rv has been characterized with Km and Vmax values determined for all three substrates: L-ASA, NADP, and phosphate, yielding a kcat of 8.49 s⁻¹ and specific activity of 13.4 μmol min⁻¹ μg⁻¹ [1]. The enzyme exhibits absolute specificity for the (S)-enantiomer; (R)-ASA does not bind or undergo oxidation [2]. This makes enantiopure (S)-ASA an essential reagent for ASADH inhibitor screening campaigns, which have identified selective inhibitors with Ki values as low as 8 μM against pathogenic bacterial orthologs [3].

ASADH Drug target Antibacterial Herbicide Enzyme kinetics

High-Value Application Scenarios for (3S)-3-Amino-4-oxobutanoic Acid (CAS 21653-98-5)


Enantioselective DHDPS Inhibitor Screening for Antibiotic Discovery

The bacterial enzyme DHDPS catalyzes the condensation of (S)-ASA with pyruvate in the first committed step of lysine biosynthesis. Because (R)-ASA is neither a substrate nor an inhibitor of DHDPS [1], inhibitor screening campaigns that measure competition with the natural substrate absolutely require enantiopure (3S)-3-amino-4-oxobutanoic acid. Use of racemic material introduces 50% inert contaminant that can mask weak competitive inhibitors or produce false-negative results in high-throughput screens. Procurement of stereochemically defined (S)-ASA with documented enantiomeric excess is therefore essential for any DHDPS-targeted antibacterial discovery program.

ASADH Reverse-Direction Kinetic Characterization for Antitubercular Target Validation

Aspartate-β-semialdehyde dehydrogenase (ASADH) has been validated as a drug target in Mycobacterium tuberculosis, where the enzyme exhibits a kcat of 8.49 s⁻¹ with L-ASA as substrate [2]. The reverse reaction (ASA → aspartyl phosphate) is often more convenient for spectrophotometric assays than the forward reaction, but it requires homochiral (S)-ASA. Procurement of (3S)-3-amino-4-oxobutanoic acid of high enantiopurity enables robust, reproducible ASADH kinetic assays and supports structure-guided inhibitor design against tuberculosis and other bacterial pathogens.

Aspartate Pathway Reconstitution in Synthetic Biology and Metabolic Engineering

Engineering microbial strains for overproduction of lysine, methionine, or threonine often requires in vitro reconstitution of the aspartate pathway to characterize flux-controlling enzymes. L-ASA is the branch-point intermediate whose partitioning between DHDPS and homoserine dehydrogenase determines the split between lysine and methionine/threonine biosynthesis [3]. Substitution with glutamic semialdehyde or other amino acid aldehydes fails because these compounds are not accepted by aspartate-pathway enzymes. Procurement of defined (3S)-3-amino-4-oxobutanoic acid is required for accurate in vitro flux analysis and enzyme characterization.

Enantiomerically Pure Building Block for Caspase Inhibitor and Peptide Aldehyde Synthesis

(3S)-3-Amino-4-oxobutanoic acid serves as a chiral synthon for the preparation of aspartyl aldehyde-based protease inhibitors, including caspase inhibitors. The (S) configuration at the α-carbon is required to mimic the natural L-aspartic acid residue at the P1 position of caspase substrates [4]. Racemic or (R)-configured starting material yields diastereomeric mixtures that confound biological evaluation. Procurement of CAS 21653-98-5 with certified enantiomeric purity ensures that subsequent structure–activity relationship (SAR) data are unambiguously attributable to the intended stereoisomer.

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